molecular formula C20H20FN3O2 B482027 N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 361182-49-2

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B482027
CAS No.: 361182-49-2
M. Wt: 353.4g/mol
InChI Key: HTFXGEBVTCLSDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-carboxamide class, characterized by a six-membered heterocyclic ring with two nitrogen atoms and a carboxamide substituent. Its structure includes a 2,3-dimethylphenyl group at the N-position and a 4-fluorophenyl group at the 4-position of the tetrahydropyrimidine ring.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFXGEBVTCLSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the 1,3-Dicarbonyl Intermediate

The initial step involves synthesizing a suitable 1,3-diketone or β-ketoester bearing methyl groups at specific positions (such as 2 and 3). This can be achieved via:

Example:

Reflux methyl acetoacetate with methyl methylmalonate in the presence of sodium ethoxide to obtain the desired β-dicarbonyl compound.

Cyclocondensation with Aldehyde and Urea

The key step involves the cyclocondensation of the prepared β-dicarbonyl compound with 4-fluorobenzaldehyde and urea under acid catalysis:

  • Dissolve the β-dicarbonyl compound in ethanol,
  • Add the aldehyde (4-fluorobenzaldehyde),
  • Introduce urea,
  • Add catalytic hydrochloric acid,
  • Reflux the mixture typically for 12-16 hours.

This process promotes formation of the tetrahydropyrimidine ring via nucleophilic attack and subsequent cyclization.

Reaction conditions:

Parameter Details
Solvent Ethanol
Catalyst Concentrated HCl (catalytic amount)
Temperature Reflux (around 70°C)
Duration 12-16 hours

Work-Up and Purification

Post-reaction, the mixture is cooled, and the precipitated product is filtered and washed with cold ethanol or water. Further purification involves:

  • Recrystallization from ethanol,
  • Chromatographic techniques such as HPLC or column chromatography if necessary.

Data Table: Summary of Preparation Parameters

Step Reagents Conditions Duration Purification Notes
1 Methyl acetoacetate, methyl methylmalonate Reflux with sodium ethoxide 4-6 hours Recrystallization Synthesis of β-dicarbonyl intermediate
2 β-dicarbonyl, 4-fluorobenzaldehyde, urea Ethanol, HCl, reflux 12-16 hours Filtration, recrystallization Cyclocondensation to tetrahydropyrimidine core
3 Final product Purify via chromatography - HPLC or recrystallization Confirmation of structure

Research Findings and Variations

  • Substituent effects: Introduction of methyl groups at positions 2 and 3 on the phenyl ring enhances lipophilicity and potentially modifies biological activity, as demonstrated in related studies on tetrahydropyrimidines.

  • Catalyst optimization: Acid catalysts like HCl or trifluoroacetic acid improve cyclization efficiency, with reaction times optimized based on substituent bulk and electronic effects.

  • Solvent choice: Ethanol remains the solvent of choice due to its polarity, safety, and ease of removal, although alternatives like methanol or acetic acid can be employed.

  • Reaction yields: Typically range from 55% to 70%, depending on substituent nature and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Variations

The target compound shares a tetrahydropyrimidine-carboxamide backbone with several analogues. Key differences lie in substituent groups, which influence physicochemical and biological properties:

Compound Name Substituents (Positions) Oxo/Thioxo Group Molecular Formula Molecular Weight
Target Compound N-(2,3-dimethylphenyl), 4-(4-fluorophenyl), 6-methyl 2-oxo C₂₁H₂₀FN₃O₂ 365.4 g/mol
[] N-(4-chloro-2,5-dimethoxyphenyl), 4-(4-ethoxyphenyl) 2-oxo C₂₃H₂₄ClN₃O₄ 454.0 g/mol
[] N-(4-fluorophenyl), 4-(2-chlorophenyl), 2-thioxo C₁₈H₁₅ClFN₃OS 375.8 g/mol
[] N-(4-chloro/methoxyphenyl), 2-thioxo C₁₈H₁₆ClN₃OS 365.8 g/mol

Key Observations :

  • Electron-Withdrawing vs. In contrast, the 4-ethoxyphenyl group in ’s compound adds electron-donating character, which may alter solubility .
  • Thioxo vs. Oxo : Compounds with 2-thioxo (e.g., ) exhibit different hydrogen-bonding capabilities compared to the 2-oxo group, affecting interactions with biological targets .
  • Steric Effects : The 2,3-dimethylphenyl group in the target compound introduces steric bulk, which could limit conformational flexibility compared to smaller substituents like 4-chloro or methoxy groups .

Enzyme and Kinase Inhibition

  • : Pyrimidine-carboxamides with pyridin-2-ylmethyl groups demonstrated nanomolar potency against G protein-coupled receptor kinase 2 (GRK2), highlighting the importance of aromatic substituents .

The target compound’s 4-fluorophenyl group may enhance target engagement via hydrophobic interactions, while the dimethylphenyl group could improve metabolic stability.

Crystallographic and Hydrogen-Bonding Analysis

Crystal Packing (from )

Pyrimidine derivatives with fluorophenyl groups exhibit intramolecular N–H⋯N hydrogen bonds, stabilizing their conformations. For example, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine forms six-membered rings via hydrogen bonds, influencing its crystal lattice .

The target compound’s 2-oxo group may participate in similar interactions, whereas thioxo analogues (e.g., ) might engage in weaker C–H⋯S bonds .

Biological Activity

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer activity, antimicrobial effects, and the underlying mechanisms of action based on available research findings.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C21H23N3O2
  • Molecular Weight : 349.4 g/mol
  • Purity : Typically around 95% .

Anticancer Properties

Research indicates that compounds within the tetrahydropyrimidine class exhibit notable cytotoxic effects against various cancer cell lines. The specific compound has shown promise in preliminary studies targeting:

  • Breast Cancer : In vitro studies demonstrated significant cytotoxicity against breast adenocarcinoma cells with IC50 values in the nanomolar range. This suggests a potent ability to inhibit cancer cell proliferation at low concentrations .
  • Glioblastoma : Similar studies have indicated effective antiproliferative activity against glioblastoma multiforme cells. Morphological assessments post-treatment revealed characteristics of apoptosis, such as cell shrinkage and chromatin condensation .

The mechanism by which this compound exerts its anticancer effects may involve:

  • Induction of apoptosis : The compound appears to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Oxidative stress : The generation of reactive oxygen species (ROS) may play a role in mediating cellular damage and apoptosis .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary findings suggest that it possesses broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

StudyFindingsNotes
Study 1Significant cytotoxicity against breast adenocarcinoma (IC50 in nanomolar range)Induces apoptosis through oxidative stress mechanisms
Study 2Effective against glioblastoma multiformeMorphological changes indicative of apoptosis observed
Study 3Broad-spectrum antibacterial activityFurther research needed to establish specific mechanisms

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.